molecular formula C28H39N3OS B11086655 N-[1-(1-decyl-1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]benzamide

N-[1-(1-decyl-1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]benzamide

Cat. No.: B11086655
M. Wt: 465.7 g/mol
InChI Key: WMXXDSJGFGYADC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-decyl-1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]benzamide typically involves multiple steps. The process begins with the preparation of the benzimidazole core, which is achieved through the condensation of o-phenylenediamine with formic acid or its equivalents . The next step involves the introduction of the decyl group, which can be accomplished through alkylation reactions. The methylsulfanyl group is then introduced via thiolation reactions. Finally, the benzamide moiety is attached through amidation reactions .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-decyl-1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Electrophiles such as alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Benzylamines

    Substitution: Various substituted benzimidazole derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1-decyl-1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the decyl group enhances its hydrophobicity, while the methylsulfanyl group provides additional reactivity. The benzamide moiety contributes to its potential as a pharmacologically active compound .

Properties

Molecular Formula

C28H39N3OS

Molecular Weight

465.7 g/mol

IUPAC Name

N-[1-(1-decylbenzimidazol-2-yl)-3-methylsulfanylpropyl]benzamide

InChI

InChI=1S/C28H39N3OS/c1-3-4-5-6-7-8-9-15-21-31-26-19-14-13-18-24(26)29-27(31)25(20-22-33-2)30-28(32)23-16-11-10-12-17-23/h10-14,16-19,25H,3-9,15,20-22H2,1-2H3,(H,30,32)

InChI Key

WMXXDSJGFGYADC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN1C2=CC=CC=C2N=C1C(CCSC)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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